molecular formula C13H9NO2 B6375507 3-Cyano-5-(2-hydroxyphenyl)phenol CAS No. 1261918-84-6

3-Cyano-5-(2-hydroxyphenyl)phenol

Cat. No.: B6375507
CAS No.: 1261918-84-6
M. Wt: 211.22 g/mol
InChI Key: ZCDCTJUZTCDBEP-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-hydroxyphenyl)phenol is a chemical compound with significant biological and chemical properties It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2-hydroxyphenyl)phenol can be achieved through various methods. One efficient approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions. The reaction is carried out in ethanol, and the process is scalable up to at least 5 grams at room temperature with a one-minute reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and reagents is crucial to ensure the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and organic hypervalent iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

3-Cyano-5-(2-hydroxyphenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-(3-hydroxyphenyl)phenol: Similar structure but with different positioning of the hydroxyl group.

    3-Cyano-4-(2-hydroxyphenyl)phenol: Another isomer with a different arrangement of functional groups.

Uniqueness

3-Cyano-5-(2-hydroxyphenyl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-hydroxy-5-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-9-5-10(7-11(15)6-9)12-3-1-2-4-13(12)16/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDCTJUZTCDBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684622
Record name 2',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-84-6
Record name 2',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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